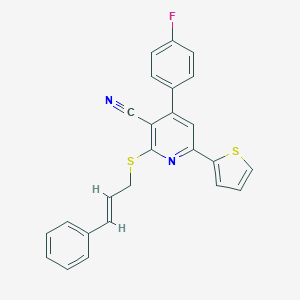![molecular formula C24H17N5OS2 B393569 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE](/img/structure/B393569.png)
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound that belongs to the class of phenothiazines and triazinoindoles. This compound is notable for its unique structure, which combines the triazinoindole and phenothiazine moieties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE typically involves multiple steps, starting with the preparation of the triazinoindole and phenothiazine precursors. The triazinoindole moiety can be synthesized through a ring-fusion strategy, which involves the cyclization of appropriate precursors under controlled conditions . The phenothiazine moiety is then introduced through a sulfanylacetylation reaction, where the sulfanyl group is attached to the acetyl group, followed by the coupling of the triazinoindole and phenothiazine units .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization .
化学反応の分析
Types of Reactions
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenothiazines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with molecular targets and pathways. For example, as an iron chelator, it selectively binds to ferrous ions, disrupting iron homeostasis in cells . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells through the mitochondrial pathway .
類似化合物との比較
Similar Compounds
5-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiolate: This compound shares the triazinoindole moiety but lacks the phenothiazine unit.
VLX600: An iron chelator with a similar structure but different substituents, used in cancer therapy.
1,2,4-Triazino[5,6-b]indole derivatives: These compounds have similar core structures but vary in their substituents and functional groups.
Uniqueness
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is unique due to its combined triazinoindole and phenothiazine moieties, which confer distinct chemical and biological properties. Its ability to selectively bind ferrous ions and its potential antiproliferative activity make it a valuable compound for further research and development .
特性
分子式 |
C24H17N5OS2 |
|---|---|
分子量 |
455.6g/mol |
IUPAC名 |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C24H17N5OS2/c1-28-16-9-3-2-8-15(16)22-23(28)25-24(27-26-22)31-14-21(30)29-17-10-4-6-12-19(17)32-20-13-7-5-11-18(20)29/h2-13H,14H2,1H3 |
InChIキー |
YVCSCCIZKHIDSG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
正規SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-5-amino-7-(2-chlorophenyl)-2-[(2-chlorophenyl)methylidene]-6-cyano-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B393487.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B393488.png)
![3-amino-4-methyl-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B393489.png)
![(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B393491.png)

![N~1~-[3-(ACETYLAMINO)PHENYL]-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE](/img/structure/B393493.png)
![4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B393495.png)
![2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B393498.png)
![2-amino-5-oxo-4-(3-thienyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B393499.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B393500.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B393501.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B393502.png)
![2-amino-4-(5-bromo-2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B393507.png)
![6-Amino-4-(4-chloro-3-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B393509.png)
